3-Methoxybenzoic acid
Overview
Description
3-Methoxybenzoic acid, also known as m-Anisic acid or m-Methylsalicylic acid, is an important intermediate in the synthesis of natural products . It has a molecular weight of 152.15 . It is practically odorless .
Synthesis Analysis
3-Methoxybenzoic acid has been used in the synthesis and characterization of 3-methoxybenzoates of europium (III) and gadolinium (III) . It was also used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-THF-methanol system .Molecular Structure Analysis
The molecular formula of 3-Methoxybenzoic acid is C8H8O3 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) .Chemical Reactions Analysis
3-Methoxybenzoic acid has been used in the synthesis of 3-methoxybenzoates of europium (III) and gadolinium (III) . It was also used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-THF-methanol system .Physical And Chemical Properties Analysis
3-Methoxybenzoic acid has a melting point of 105-107 °C and a boiling point of 170-172 °C at 10 mmHg . It is soluble in 95% ethanol .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Methoxybenzoic acid is utilized in the directed ortho-metalation of unprotected benzoic acids. This methodology is important for the regioselective synthesis of contiguously substituted 2-methoxybenzoic acids, which are challenging to access through conventional means (Nguyen, Castanet, & Mortier, 2006).
- The substance plays a role in the study of intramolecular hydrogen bonding in resonance-stabilized systems. Its molecular structure allows for the examination of resonance-stabilized intramolecular hydrogen bonding between the methoxy oxygen and the adjacent carboxylic acid (Schmiedekamp-Schneeweis & Ozment Payne, 1998).
Nanotechnology and Material Science
- 3-Methoxybenzoic acid is used in the encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles. This application is significant for controlled release of flavors in food technology (Hong, Oh, & Choy, 2008).
Analytical Chemistry
- In analytical chemistry, its derivatives are crucial for understanding the ionization and solution enthalpies in various mixtures, which is important for thermodynamic analyses (Rodante, Ceccaroni, & Fantauzzi, 1983).
- The compound is involved in the study of spectroscopic properties, such as in the investigation of the effect of alkali metal cations on the electronic structure of o-methoxybenzoic acid (Kalinowska, Świsłocka, & Lewandowski, 2006).
Environmental and Biological Applications
- It has applications in the field of environmental science, particularly in the study of mineralization of herbicides and pollutants, as seen in its use in the investigation of electro-Fenton and photoelectro-Fenton processes for the degradation of chloromethoxybenzoic acids (Brillas, Baños, & Garrido, 2003).
- In microbiology, its derivatives are studied for their interactions with enzymes, such as in the research on the O-demethylating enzyme system in Pseudomonas putida, which helps understand microbial metabolism (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Pharmaceutical and Medicinal Chemistry
- 3-Methoxybenzoic acid derivatives are explored for their antibacterial properties, as seen in the synthesis and testing of novel hydrazide-hydrazones for potential antibacterial activity against bacteria like Bacillus spp (Popiołek & Biernasiuk, 2016).
- Its derivatives are also synthesized and evaluated for potential medicinal applications, such as in the synthesis of novel vanillic acid hybrid derivatives with potential antibacterial activity (Satpute, Gangan, & Shastri, 2018).
Safety And Hazards
properties
IUPAC Name |
3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZJYCNDZAGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060410 | |
Record name | Benzoic acid, 3-methoxy- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless | |
Record name | 3-Methoxybenzoic acid | |
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Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
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Record name | 3-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
170.00 to 172.00 °C. @ 10.00 mm Hg | |
Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
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Solubility |
soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
Record name | 3-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0015 [mmHg] | |
Record name | 3-Methoxybenzoic acid | |
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Product Name |
3-Methoxybenzoic acid | |
CAS RN |
586-38-9 | |
Record name | 3-Methoxybenzoic acid | |
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Record name | 3-Methoxybenzoic acid | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | Benzoic acid, 3-methoxy- | |
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Record name | Benzoic acid, 3-methoxy- | |
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Record name | m-anisic acid | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
110.5 °C | |
Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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